(1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-yl)methanol
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Overview
Description
(1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-yl)methanol is a chemical compound with the molecular formula C11H15BrN2O3S and a molecular weight of 335 This compound features a bromopyridine moiety attached to a piperidine ring, which is further connected to a methanol group
Preparation Methods
The synthesis of (1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-yl)methanol typically involves multiple steps, starting with the bromination of pyridine to form 5-bromopyridine. This intermediate is then subjected to sulfonylation to introduce the sulfonyl group. The resulting compound is then reacted with piperidine to form the piperidinyl derivative. Finally, the methanol group is introduced through a reduction or substitution reaction. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .
Chemical Reactions Analysis
(1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Addition: The sulfonyl group can participate in addition reactions with nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromopyridine moiety can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to (1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-yl)methanol include:
(1-(5-Chloropyridin-3-ylsulfonyl)piperidin-4-yl)methanol: Similar structure but with a chlorine atom instead of bromine.
(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-4-yl)methanol: Similar structure but with a fluorine atom instead of bromine.
(1-(5-Methylpyridin-3-ylsulfonyl)piperidin-4-yl)methanol: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
[1-(5-bromopyridin-3-yl)sulfonylpiperidin-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3S/c12-10-5-11(7-13-6-10)18(16,17)14-3-1-9(8-15)2-4-14/h5-7,9,15H,1-4,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEFTSPKGZODQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)S(=O)(=O)C2=CC(=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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